2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide
Description
2-(2-Chloroacetamido)-N-(4-chlorophenyl)benzamide (CAS: 1019612-34-0) is a halogenated benzamide derivative characterized by a benzamide core substituted with a 4-chlorophenyl group at the N-position and a 2-chloroacetamido moiety at the ortho position of the benzene ring.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-9-14(20)19-13-4-2-1-3-12(13)15(21)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHYCOJRNAZHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide typically involves the following steps:
Formation of 2-chloroacetamide: This can be achieved by reacting chloroacetyl chloride with ammonia or an amine.
Coupling with 4-chloroaniline: The 2-chloroacetamide is then coupled with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: 4-chloroaniline and 2-chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzamide structure with a chloroacetamido group and a chlorophenyl substituent. Its unique chemical properties enable it to participate in various reactions, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways such as protein kinase C (PKC) activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, disrupting bacterial membranes or inhibiting essential metabolic enzymes.
- Drug Metabolism : The compound's interaction with cytochrome P450 enzymes is noteworthy, as it could influence the metabolism of other pharmaceuticals, making it relevant in drug development and safety assessments.
2. Organic Synthesis
- The compound serves as an important building block for synthesizing more complex organic molecules. Its reactivity allows it to be utilized in various substitution and functionalization reactions, contributing to the development of novel compounds.
3. Industrial Applications
- In the industrial sector, this compound is explored as an intermediate for producing fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines through PKC modulation. |
| Study B | Antimicrobial Activity | Showed effectiveness against specific bacterial strains, suggesting potential as an antibiotic. |
| Study C | Cytochrome P450 Interaction | Identified alterations in drug metabolism profiles when co-administered with common pharmaceuticals. |
These findings underscore the compound's potential as a therapeutic agent and its relevance in pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chlorophenyl Benzamides
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure : Features a methoxy group at position 2 and a methyl group at position 4 of the benzamide ring, with a 4-chlorophenyl substituent.
- Properties : Enhanced fluorescence intensity due to electron-donating methoxy and methyl groups, making it suitable for spectrofluorometric studies .
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide
- Structure: Contains a morpholinoacetamido group at position 5 of the phenyl ring and dual chlorine atoms.
- Properties : The morpholine ring enhances solubility in polar solvents and may improve pharmacokinetic profiles .
- Comparison: The morpholino group introduces steric bulk and hydrogen-bonding capacity, which could influence receptor binding compared to the simpler chloroacetamido group in the target compound.
2-Bromo-N-(4-chlorophenyl)benzamide
- Structure : Substitutes bromine for chlorine at position 2 of the benzamide ring.
- Properties : Higher molecular weight (310.57 g/mol) and increased lipophilicity due to bromine’s larger atomic radius .
- Comparison : Bromine’s lower electronegativity compared to chlorine may alter electronic effects and binding affinities in biological systems.
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide
- Structure: Incorporates a 2-azetidinone ring fused with chlorophenyl and benzamide groups.
- Activity: Exhibits potent antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) due to the β-lactam-like azetidinone core, which disrupts cell wall synthesis .
N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide
- Structure: Features a styryl group at position 4 of the azetidinone ring.
- Activity : Shows anticancer activity against MCF7 breast cancer cells (IC₅₀: 12.5 µM) attributed to the styryl moiety’s ability to intercalate DNA .
- Comparison : The styryl group’s planar structure contrasts with the linear chloroacetamido chain in the target compound, suggesting divergent mechanisms of action.
Physicochemical and Structural Analysis
Crystallographic Data
- 4-Chloro-N-(2-chlorophenyl)benzamide : X-ray diffraction reveals a planar benzamide core with dihedral angles of 18.2° between the chlorophenyl and benzamide rings, favoring π-π stacking interactions .
- 2-Hydroxy-N-(4-chlorophenyl)benzamide : The hydroxyl group forms intramolecular hydrogen bonds, stabilizing the crystal lattice .
- Comparison : The absence of hydroxy or methoxy groups in 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide reduces hydrogen-bonding capacity but increases electrophilicity.
QSAR Parameters
- Topological Descriptors: Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity in azetidinone derivatives .
- Application to Target Compound: The chloroacetamido group’s electron-withdrawing nature may lower ⁰χv values, reducing antibacterial potency compared to azetidinone analogs.
Biological Activity
2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14Cl2N2O
- Molecular Weight : 305.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cellular processes, which can lead to reduced proliferation of cancer cells or pathogens.
- Receptor Binding : It may interact with receptors involved in signaling pathways, modulating responses that could lead to therapeutic effects.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.19 |
| Salmonella typhi | 5.19 |
| Klebsiella pneumoniae | 5.19 |
| Candida albicans | 5.08 |
| Aspergillus niger | 5.08 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cell lines (HCT116). The results are presented in Table 2.
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| This compound | 4.12 | 5-Fluorouracil | 7.69 |
The data suggest that the compound is more potent than the standard chemotherapeutic agent, 5-Fluorouracil, indicating its potential as an anticancer drug.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study conducted by Tahlan et al., the synthesized analogs were tested for their antimicrobial properties against various strains, with the compound demonstrating significant activity compared to established antibiotics .
- Anticancer Properties : Another research highlighted that the compound's structural modifications improved its binding affinity to target proteins involved in cancer progression, thereby enhancing its anticancer activity .
- Structure-Activity Relationship (SAR) : The SAR studies indicated that substitutions on the phenyl ring significantly affect biological activity, with electron-withdrawing groups like chlorine enhancing potency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide?
- Methodological Answer : The compound is typically synthesized via sequential alkylation and benzoylation. For example:
- Alkylation : React 4-chloroaniline with chloroacetamide derivatives (e.g., chloroacetamide or N-Boc-protected amino aldehydes) under basic conditions (e.g., 2,6-lutidine) in dry DCM .
- Benzoylation : Introduce the benzoyl group using 2,4-dichlorobenzoyl chloride or similar acyl chlorides. Reaction conditions often involve TBTU (coupling agent) at 0–5°C to minimize side reactions .
- Purification : Final products are purified via silica gel chromatography or HPLC, often isolated as HCl salts .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- 1H NMR : Key peaks include aromatic protons (δ 7.0–7.3 ppm), chloroacetamido methylene (δ ~4.5 ppm), and amine protons (broad singlet at δ ~7.2 ppm) .
- X-ray Crystallography : Single-crystal analysis provides bond lengths/angles (e.g., C-Cl bonds at ~1.74 Å) and confirms spatial arrangement .
- Mass Spectrometry : ESI-MS shows [M+H]+ peaks (e.g., m/z 343.4 for the parent compound) and fragmentation patterns (e.g., loss of NH3 at m/z 326.2) .
Q. What analytical techniques ensure compound purity in research settings?
- Methodological Answer :
- TLC : Monitor reactions using hexane:ethyl acetate (9:3) as the mobile phase .
- HPLC : Achieve >95% purity with reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Confirm C, H, N content within 0.5% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the benzoyl moiety enhance reactivity; yields drop with bulky substituents (e.g., trifluoromethyl) due to steric hindrance .
- Temperature Control : Maintain 0–5°C during TBTU-mediated coupling to reduce epimerization .
- Protection/Deprotection : Use Boc-protected intermediates to stabilize amines, followed by HCl deprotection (yields improve by ~20% compared to non-protected routes) .
Q. How to resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Case Study : If ESI-MS shows unexpected [M−NH3+H]+ peaks (e.g., m/z 340.2 vs. theoretical 357.0), cross-validate with 1H NMR to confirm NH2 group presence .
- Dynamic NMR : Use variable-temperature NMR to detect rotamers causing split signals in aromatic regions .
- Crystallographic Validation : Resolve ambiguous NOE correlations via X-ray diffraction (e.g., confirming para-substitution on the chlorophenyl ring) .
Q. What experimental designs are effective for studying this compound’s biological activity?
- Methodological Answer :
- Enzyme Assays : Target acps-pptase (bacterial proliferation enzyme) using fluorescence-based assays (IC50 determination) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified chloroacetamido groups (e.g., replacing Cl with Br or CF3) and compare inhibitory potency .
- In Silico Docking : Use AutoDock Vina to predict binding modes to Trypanosoma brucei enzymes, guided by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
